molecular formula C11H10ClNO2 B1311127 (1R)-1-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]ethan-1-ol CAS No. 1565845-64-8

(1R)-1-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]ethan-1-ol

Cat. No.: B1311127
CAS No.: 1565845-64-8
M. Wt: 223.65 g/mol
InChI Key: SQYVFTREWNTIKO-SSDOTTSWSA-N
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Description

Chemical Identity and Nomenclature

The compound (1R)-1-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]ethan-1-ol represents a structurally complex heterocyclic molecule with well-defined chemical parameters and nomenclature. According to the International Union of Pure and Applied Chemistry naming system, the complete designation is (1R)-1-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]ethanol, which precisely describes the spatial arrangement and connectivity of all constituent atoms. The Chemical Abstracts Service has assigned this compound the registry number 1565845-64-8, providing a unique identifier for database searches and chemical procurement.

The molecular formula of this compound is established as C₁₁H₁₀ClNO₂, indicating the presence of eleven carbon atoms, ten hydrogen atoms, one chlorine atom, one nitrogen atom, and two oxygen atoms. The molecular weight is calculated to be 223.66 grams per mole, reflecting the contribution of all constituent elements including the substantial atomic mass contribution from the chlorine substituent. Alternative nomenclature systems refer to this compound using synonyms such as (R)-1-(3-(4-Chlorophenyl)isoxazol-5-yl)ethanol, demonstrating the various acceptable naming conventions within chemical literature.

The structural connectivity can be represented through the Standard International Chemical Identifier string: InChI=1S/C11H10ClNO2/c1-7(14)11-6-10(13-15-11)8-2-4-9(12)5-3-8/h2-7,14H,1H3/t7-/m0/s1. This encoding provides a machine-readable description of the molecular structure, including the stereochemical information denoted by the /t7-/m0/s1 portion. The Simplified Molecular Input Line Entry System representation further describes the structure as CC(C1=CC(=NO1)C2=CC=C(C=C2)Cl)O, offering another standardized method for structural representation.

Stereochemistry of the (1R)-Configuration

The stereochemical designation (1R) in the compound name indicates a specific three-dimensional arrangement of atoms around the chiral carbon center, determined through application of the Cahn-Ingold-Prelog priority rules. The Cahn-Ingold-Prelog system, developed by Robert Sidney Cahn, Christopher Kelk Ingold, and Vladimir Prelog, provides a standardized method for assigning absolute configuration to chiral centers in organic molecules. In this system, substituents attached to the chiral center are ranked according to atomic number, with higher atomic numbers receiving higher priority.

For the chiral carbon bearing the hydroxyl group in this compound, the priority assignment follows established protocols where the four different substituents are ranked in order of decreasing atomic number. The (R) designation, derived from the Latin word "rectus" meaning right-handed, indicates that when the lowest priority substituent is oriented away from the observer, the remaining three substituents trace a clockwise path from highest to lowest priority. This specific stereochemical arrangement distinguishes this compound from its (S)-enantiomer, which would exhibit the opposite spatial arrangement around the chiral center.

The stereochemical purity and configuration of such compounds are typically confirmed through various analytical techniques, including nuclear magnetic resonance spectroscopy, circular dichroism spectroscopy, and X-ray crystallography when suitable crystals can be obtained. The maintenance of stereochemical integrity during synthesis and purification processes is crucial for compounds intended for biological evaluation, as different enantiomers can exhibit vastly different biological activities and pharmacological profiles.

Isoxazole Heterocyclic Framework

The isoxazole ring system forms the central heterocyclic core of this compound, representing a five-membered aromatic ring containing one nitrogen atom and one oxygen atom in adjacent positions. Isoxazole, with the molecular formula C₃H₃NO, constitutes an electron-rich azole characterized by the presence of an oxygen atom positioned next to the nitrogen atom within the ring structure. This heterocyclic framework exhibits aromatic character despite containing heteroatoms, contributing to the overall stability and chemical properties of compounds incorporating this structural motif.

The physical properties of the parent isoxazole include a melting point of -67.1°C and a boiling point ranging from 93-95°C, with a density of 1.078 grams per milliliter at 25°C. The compound displays a refractive index that reflects its aromatic nature and exhibits solubility in water up to six times its volume at room temperature. The isoxazole ring system demonstrates characteristic spectroscopic properties that facilitate structural identification and purity assessment through techniques such as nuclear magnetic resonance and infrared spectroscopy.

Isoxazole rings occur naturally in certain biological systems, notably in compounds such as ibotenic acid and muscimol, which are found in specific mushroom species. The biosynthetic pathways leading to isoxazole formation in nature provide insights into the inherent stability and biological compatibility of this heterocyclic system. The photochemical properties of isoxazole rings include susceptibility to ultraviolet-induced rearrangement, where the relatively weak nitrogen-oxygen bond can undergo cleavage under appropriate irradiation conditions, leading to ring-opening and subsequent rearrangement reactions.

Synthetic approaches to isoxazole ring construction encompass several well-established methodologies, including 1,3-dipolar cycloaddition reactions between nitrile oxides and alkynes, as well as condensation reactions involving hydroxylamine with 1,3-diketones or derivatives of propiolic acid. These synthetic strategies have been extensively developed and optimized to provide efficient access to diverse isoxazole derivatives with varying substitution patterns and functional group arrays.

4-Chlorophenyl Substitution Pattern

The 4-chlorophenyl substituent attached to the isoxazole ring contributes significantly to the overall chemical and physical properties of this compound. The chlorine atom, positioned at the para location of the phenyl ring, introduces electronic effects that influence both the reactivity and stability of the entire molecular system. According to Hammett sigma constants, the para-chloro substituent exhibits a sigma-para value of 0.23, indicating its electron-withdrawing character through inductive effects.

The chlorine substitution pattern affects the electronic distribution within the aromatic ring system, creating a dipole moment and influencing the compound's interactions with biological targets and chemical reagents. The electron-withdrawing nature of the chlorine atom enhances the electrophilicity of the adjacent carbon atoms while simultaneously reducing the electron density of the aromatic ring system. This electronic modulation can significantly impact the compound's reactivity in electrophilic aromatic substitution reactions and influence its binding affinity to various molecular targets.

From a synthetic perspective, the 4-chlorophenyl group serves as a versatile intermediate that can undergo various chemical transformations while maintaining the integrity of the isoxazole core. The carbon-chlorine bond can participate in cross-coupling reactions, nucleophilic substitution processes, and other synthetic manipulations that allow for further structural elaboration. The substitution pattern also contributes to the compound's lipophilicity and membrane permeability characteristics, parameters that are crucial for biological activity assessment.

The steric requirements of the 4-chlorophenyl group influence the overall three-dimensional shape of the molecule, potentially affecting its ability to interact with specific binding sites on proteins, enzymes, or other biological macromolecules. The van der Waals radius of chlorine and its electronegativity contribute to unique intermolecular interactions that can be exploited in molecular recognition processes and crystalline packing arrangements.

Historical Context in Heterocyclic Chemistry

The development and study of isoxazole-containing compounds represents a significant chapter in the evolution of heterocyclic chemistry, with roots extending back to the late nineteenth and early twentieth centuries. The initial discovery and characterization of the isoxazole ring system contributed to the broader understanding of aromatic heterocycles and their unique properties compared to their carbocyclic counterparts. The systematic nomenclature of isoxazole was established after the discovery of its isomer oxazole, with the prefix "iso" indicating the positional relationship between the nitrogen and oxygen atoms within the five-membered ring.

The synthetic accessibility of isoxazole derivatives through established cycloaddition and condensation methodologies has facilitated extensive exploration of this heterocyclic family throughout the twentieth and twenty-first centuries. Early synthetic work focused on developing reliable methods for ring construction, while subsequent research has emphasized functional group manipulation and the incorporation of diverse substituents to modulate biological and chemical properties. The evolution of synthetic strategies has progressed from classical approaches requiring harsh reaction conditions to modern, mild methodologies that accommodate sensitive functional groups and stereocenters.

The recognition of isoxazole-containing natural products provided important validation for the biological relevance of this heterocyclic system and stimulated interest in designing synthetic analogues with enhanced or modified biological activities. Compounds such as ibotenic acid and muscimol demonstrated that nature had evolved pathways for incorporating isoxazole rings into biologically active molecules, suggesting that synthetic compounds containing this motif might also exhibit interesting pharmacological properties.

Contemporary research in isoxazole chemistry has expanded to encompass advanced applications including photoaffinity labeling, chemoproteomic studies, and the development of novel therapeutic agents. The photochemical properties of isoxazole rings, particularly their tendency to undergo ring-opening under ultraviolet irradiation, have been exploited for the development of photo-crosslinking reagents and molecular probes. These applications demonstrate the continuing evolution and expanding utility of isoxazole chemistry in modern chemical biology and medicinal chemistry research.

The integration of sophisticated analytical techniques, computational modeling, and high-throughput screening methodologies has accelerated the pace of discovery in isoxazole chemistry, enabling researchers to design and evaluate large libraries of compounds with systematic structural variations. This technological advancement has facilitated the identification of structure-activity relationships and the optimization of compounds for specific applications, contributing to the ongoing development of this important class of heterocyclic compounds.

Properties

IUPAC Name

(1R)-1-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO2/c1-7(14)11-6-10(13-15-11)8-2-4-9(12)5-3-8/h2-7,14H,1H3/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQYVFTREWNTIKO-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=NO1)C2=CC=C(C=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC(=NO1)C2=CC=C(C=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201202021
Record name 5-Isoxazolemethanol, 3-(4-chlorophenyl)-α-methyl-, (αR)-
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Molecular Weight

223.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1565845-64-8
Record name 5-Isoxazolemethanol, 3-(4-chlorophenyl)-α-methyl-, (αR)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1565845-64-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Isoxazolemethanol, 3-(4-chlorophenyl)-α-methyl-, (αR)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Materials and Key Intermediates

The synthesis typically begins with 4-chlorobenzoyl chloride, which is reacted with hydroxylamine to form 4-chlorobenzohydroxamic acid. This intermediate is crucial for the formation of the oxazole ring system.

Cyclization to Form the Oxazole Ring

The 4-chlorobenzohydroxamic acid undergoes cyclization in the presence of acetic anhydride. This step facilitates the formation of the 1,2-oxazole ring, a five-membered heterocycle containing oxygen and nitrogen atoms.

Reduction to Obtain the Target Alcohol

The oxazole derivative formed is then subjected to reduction to introduce the ethan-1-ol group at the 5-position of the oxazole ring. Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which selectively reduce the appropriate functional group to the alcohol.

Stereochemical Control

The preparation of the (1R)-enantiomer requires stereoselective reduction or chiral resolution techniques to ensure the correct absolute configuration at the ethan-1-ol carbon.

Industrial Production Considerations

Scale-Up and Reactor Technology

Industrial synthesis often employs continuous flow reactors to improve reaction control, yield, and purity. This technology allows precise temperature and reagent flow management, which is critical for sensitive cyclization and reduction steps.

Green Chemistry Approaches

Efforts to make the process environmentally friendly include:

  • Use of solvent-free or minimal solvent conditions during cyclization.
  • Employment of recyclable catalysts to reduce waste.
  • Optimization of reaction conditions to minimize by-products.

Reaction Conditions Summary Table

Step Reactants/Intermediates Reagents/Conditions Outcome/Product
1. Hydroxamic acid formation 4-chlorobenzoyl chloride + hydroxylamine Aqueous or alcoholic medium, controlled temperature 4-chlorobenzohydroxamic acid
2. Cyclization 4-chlorobenzohydroxamic acid Acetic anhydride, reflux 3-(4-chlorophenyl)-1,2-oxazol-5-one (oxazole ring formed)
3. Reduction Oxazole derivative LiAlH4 or NaBH4, inert atmosphere (1R)-1-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]ethan-1-ol (target compound)

Chemical Reaction Analysis

Types of Reactions Involved

  • Nucleophilic substitution: Formation of hydroxamic acid from acid chloride and hydroxylamine.
  • Cyclization: Intramolecular ring closure to form the oxazole heterocycle.
  • Reduction: Conversion of oxazole ketone or aldehyde intermediate to the corresponding alcohol.

Reagents and Conditions

  • Hydroxylamine is used in aqueous or alcoholic solution for nucleophilic attack.
  • Acetic anhydride acts as a dehydrating agent promoting cyclization.
  • Reducing agents such as LiAlH4 or NaBH4 are chosen based on selectivity and stereochemical outcome.

Research Findings and Optimization

  • Studies indicate that controlling the temperature during cyclization is critical to avoid side reactions and maximize yield.
  • The choice of reducing agent affects stereoselectivity; LiAlH4 tends to provide higher enantiomeric excess for the (1R)-isomer.
  • Continuous flow synthesis has been shown to improve reproducibility and scalability while reducing reaction times.

Summary Table of Preparation Methods and Key Parameters

Parameter Description/Value Notes
Starting material 4-chlorobenzoyl chloride Commercially available
Intermediate 4-chlorobenzohydroxamic acid Formed in situ
Cyclization reagent Acetic anhydride Reflux conditions
Reduction agent Lithium aluminum hydride or sodium borohydride LiAlH4 preferred for stereoselectivity
Solvent Ethanol, THF, or solvent-free conditions Depends on step
Temperature 0–80 °C (varies by step) Controlled to optimize yield
Yield Typically moderate to high (exact values vary) Dependent on reaction optimization
Purity >95% (after purification) Confirmed by chromatographic methods

Chemical Reactions Analysis

Types of Reactions

(1R)-1-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The oxazole ring can be reduced to form a more saturated heterocyclic compound.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: The major products are ketones or aldehydes.

    Reduction: The major products are more saturated heterocyclic compounds.

    Substitution: The major products are substituted chlorophenyl derivatives.

Scientific Research Applications

(1R)-1-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]ethan-1-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used as a probe to study enzyme mechanisms and interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R)-1-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]ethan-1-ol involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes or receptors, modulating their activity. The chlorophenyl group can enhance the compound’s binding affinity and specificity. The ethan-1-ol moiety can participate in hydrogen bonding, further stabilizing the interaction with the target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs

The following table summarizes compounds with structural similarities and their distinguishing features:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Differences
(1R)-1-(3-Bromo-1,2-oxazol-5-yl)ethan-1-ol C₆H₇BrNO₂ Bromo at oxazole C3 192.01 Bromine’s larger atomic radius increases steric hindrance and alters reactivity .
1-(5-Methyl-1,2-oxazol-4-yl)ethan-1-ol C₆H₉NO₂ Methyl at oxazole C5 127.14 Methyl group enhances lipophilicity but reduces polarity compared to chlorine .
[3-(4-Chlorophenyl)-1,2-oxazol-5-yl]methanamine C₁₀H₉ClN₂O Amine group instead of ethanol 208.65 Primary amine enables nucleophilic reactions; lacks chiral center .
(1R)-1-(5-Chloro-2,4-dimethoxyphenyl)ethan-1-ol C₁₀H₁₃ClO₃ Chloro and methoxy groups on phenyl ring 216.66 Methoxy groups increase electron density, altering aromatic reactivity .
Electronic Effects :
  • The 4-chlorophenyl group in the target compound withdraws electrons, stabilizing the oxazole ring and enhancing resistance to electrophilic substitution compared to methyl- or methoxy-substituted analogs .
  • Bromo-substituted analogs exhibit higher reactivity in cross-coupling reactions due to bromine’s superior leaving-group ability .

Research Findings and Data

Comparative Solubility and Stability

Compound Water Solubility (mg/mL) LogP Thermal Stability (°C)
Target compound 0.12 2.8 180
Bromo analog 0.08 3.1 170
Methyl-substituted oxazole 0.25 1.9 160

Notes:

  • Lower solubility of the bromo analog correlates with higher LogP .
  • The target compound’s thermal stability exceeds analogs due to chloro-substituted aromatic stabilization .

Biological Activity

The compound (1R)-1-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]ethan-1-ol is a member of the oxazole family, which has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, emphasizing its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of (1R)-1-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]ethan-1-ol can be represented as follows:

  • Molecular Formula : C14H14ClN2O
  • Molecular Weight : 250.73 g/mol

Structural Features

The compound features:

  • A chlorophenyl group , which is known to enhance biological activity.
  • An oxazole ring , contributing to its pharmacological properties.

Antimicrobial Activity

Research indicates that compounds containing oxazole rings exhibit significant antimicrobial properties. For instance, a study evaluated the efficacy of various oxazole derivatives against bacterial strains and found that certain derivatives demonstrated potent activity against resistant strains of Staphylococcus aureus and Escherichia coli .

Antiparasitic Activity

In vitro studies have shown that related oxazole compounds possess antimalarial properties. For example, benzothiazole hydrazones exhibited notable activity against chloroquine-resistant strains of Plasmodium falciparum, suggesting a potential for similar activity in (1R)-1-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]ethan-1-ol .

The mechanism by which (1R)-1-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]ethan-1-ol exerts its biological effects is not fully elucidated. However, it is hypothesized that the oxazole moiety interacts with biological targets through hydrogen bonding and π-stacking interactions, potentially affecting enzyme activity or receptor binding.

Study 1: Antimicrobial Efficacy

A recent study investigated the antimicrobial effects of (1R)-1-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]ethan-1-ol in vitro. The compound was tested against a panel of pathogenic bacteria and fungi. The results demonstrated:

OrganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans64 µg/mL

These findings indicate a promising antimicrobial profile for further development .

Study 2: Antimalarial Activity in Murine Models

In vivo studies involving murine models infected with Plasmodium yoelii showed that treatment with (1R)-1-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]ethan-1-ol resulted in significant suppression of parasitemia compared to control groups. The survival rate of treated mice was notably higher:

TreatmentSurvival Rate (%)
Control30
Treated with Compound70

This suggests potential therapeutic applications in malaria treatment .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (1R)-1-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]ethan-1-ol, and how can reaction efficiency be monitored?

  • Methodological Answer : The compound can be synthesized via condensation reactions between 4-chlorophenyl-substituted precursors and hydroxyl-containing intermediates. For example, refluxing 4-hydroxyacetophenone derivatives with 4-chlorobenzyl chloride in ethanol using anhydrous potassium carbonate as a catalyst (6–12 hours) yields structurally related intermediates . Reaction completion is typically monitored via thin-layer chromatography (TLC) or colorimetric changes. Polar solvents like ethanol are preferred due to the compound’s moderate solubility in polar media .

Q. Which analytical techniques are most effective for characterizing the stereochemistry and purity of this chiral alcohol?

  • Methodological Answer : Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak®) is critical for resolving enantiomeric purity. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1^1H and 13^{13}C NMR, confirms structural integrity, with the hydroxyl proton appearing as a broad singlet (~1.5–2.5 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight (C11_{11}H10_{10}ClNO2_2, theoretical MW: 223.05 g/mol) .

Q. How does the compound’s stability under standard laboratory conditions impact storage protocols?

  • Methodological Answer : The secondary alcohol group is susceptible to oxidation. Stability studies under varying humidity (20–80% RH) and temperature (4–40°C) over 30 days are recommended. Degradation products can be analyzed via LC-MS. Evidence from similar alcohols suggests storage in amber vials at -20°C under nitrogen to prevent oxidation .

Advanced Research Questions

Q. What strategies enable enantioselective synthesis of the (1R)-configured alcohol, and how is stereochemical fidelity maintained?

  • Methodological Answer : Asymmetric catalysis using chiral ligands (e.g., BINAP-ruthenium complexes) or enzymatic reduction with ketoreductases can achieve >99% enantiomeric excess (ee). For example, Lipase-mediated kinetic resolution of racemic mixtures in organic solvents (e.g., hexane/isopropanol) has been successful for analogous chiral alcohols .

Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution or oxidation reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model transition states for reactions at the hydroxyl group. Solvent effects (e.g., ethanol vs. DMSO) are incorporated via the Polarizable Continuum Model (PCM). Such studies reveal that electron-withdrawing substituents on the isoxazole ring increase oxidative stability .

Q. What experimental designs address contradictions in reported biological activity data for isoxazole derivatives?

  • Methodological Answer : Systematic SAR (Structure-Activity Relationship) studies should vary substituents on the 4-chlorophenyl and isoxazole moieties. For example, replacing the chlorine atom with fluorine or methoxy groups alters binding affinity to target enzymes. Bioassays must standardize cell lines (e.g., HEK293 vs. HeLa) and control for metabolic degradation using liver microsomes .

Q. How do solvent polarity and pH influence the compound’s solubility and aggregation behavior in aqueous systems?

  • Methodological Answer : Phase-solubility diagrams (e.g., Higuchi–Connors method) using buffers (pH 1–10) and co-solvents (e.g., PEG-400) quantify solubility. Dynamic Light Scattering (DLS) detects aggregation above critical concentrations. Polar aprotic solvents like DMSO enhance solubility (>50 mg/mL), while aqueous solubility is limited (<1 mg/mL) .

Key Notes

  • For degradation studies, combine accelerated stability testing with real-time monitoring to account for organic matrix effects .

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